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Compound of Interest

Compound Name: Mal-C4-NH-Boc

Cat. No.: B1683090 Get Quote

Mal-C4-NH-Boc: A Technical Guide for
Researchers
CAS Number: 124529-64-2

This technical guide provides an in-depth overview of Mal-C4-NH-Boc, a bifunctional linker

commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This

document is intended for researchers, scientists, and professionals in the field of drug

discovery and development, offering comprehensive information on its chemical properties,

supplier details, and its application in targeted protein degradation.

Core Compound Information
Mal-C4-NH-Boc is a molecule featuring a maleimide group on one end, a Boc-protected amine

on the other, and a C4 alkyl chain as a spacer. This architecture makes it a valuable tool for

covalently linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the two key

components of a PROTAC.
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Property Value

CAS Number 124529-64-2

Molecular Formula C15H24N2O4

Molecular Weight 296.36 g/mol

Synonyms Maleimide-C4-Amine-Boc

Class Alkyl/ether-based PROTAC linker

Supplier Information
A variety of chemical suppliers offer Mal-C4-NH-Boc for research purposes. The following table

lists some of the key suppliers. It is recommended to request certificates of analysis from

suppliers to ensure purity and quality.

Supplier Website

MedChemExpress --INVALID-LINK--

TargetMol --INVALID-LINK--

CymitQuimica --INVALID-LINK--

BLD Pharmatech --INVALID-LINK--

Amadis Chemical --INVALID-LINK--

AxisPharm --INVALID-LINK--

Inner Mongolia Yong Ming Technology Co., Ltd No website available

Experimental Protocols
The primary application of Mal-C4-NH-Boc is in the synthesis of PROTACs. The following

sections outline the general experimental procedures for its use.

Boc Deprotection of Mal-C4-NH-Boc
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The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for

coupling to an E3 ligase ligand or a protein of interest ligand.

Materials:

Mal-C4-NH-Boc

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Procedure:

Dissolve Mal-C4-NH-Boc in DCM (e.g., 10 mL per 1 g of starting material).

To the stirred solution, add an excess of TFA (typically 20-50% v/v).

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure

using a rotary evaporator.

Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to

neutralize any remaining acid.

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent to yield the deprotected amine, Mal-C4-NH2.
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Coupling of Deprotected Mal-C4-NH2 to a Ligand
The newly exposed primary amine can be coupled to a carboxylic acid on a ligand for an E3

ligase (e.g., derivatives of thalidomide for Cereblon [CRBN]) or a target protein using standard

amide bond formation protocols.

Materials:

Deprotected Mal-C4-NH2

Carboxylic acid-functionalized ligand (for E3 ligase or target protein)

Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

Anhydrous dimethylformamide (DMF) or DCM

Magnetic stirrer and stir bar

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM under an inert

atmosphere.

Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of

DIPEA) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

Add a solution of the deprotected Mal-C4-NH2 (1 equivalent) in the same solvent to the

reaction mixture.

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or

LC-MS.

Upon completion, quench the reaction with water and extract the product with an appropriate

organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the resulting product by column chromatography on silica gel.

Thiol-Maleimide Ligation
The maleimide group of the newly synthesized linker-ligand conjugate can then be reacted with

a thiol-containing moiety, typically a cysteine residue on a ligand for the target protein or E3

ligase.

Materials:

Maleimide-functionalized linker-ligand conjugate

Thiol-containing ligand

Phosphate-buffered saline (PBS) or another suitable buffer (pH 6.5-7.5)

Organic co-solvent if needed (e.g., DMF or DMSO)

Procedure:

Dissolve the maleimide-functionalized linker-ligand conjugate in a minimal amount of an

organic co-solvent if necessary, and then dilute with the reaction buffer.

Dissolve the thiol-containing ligand in the reaction buffer.

Mix the two solutions and stir at room temperature. The reaction is typically fast and can be

complete within a few hours.

Monitor the reaction progress by LC-MS.

Purify the final PROTAC product using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Visualizations
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The following diagrams illustrate the key processes involved in the utilization of Mal-C4-NH-
Boc for PROTAC synthesis.

To cite this document: BenchChem. [Mal-C4-NH-Boc CAS number and supplier information].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683090#mal-c4-nh-boc-cas-number-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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